

physicochemical properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Cat. No.: B011816

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-(Pyridin-4-yl)-1,2-oxazol-5-amine**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of **3-(Pyridin-4-yl)-1,2-oxazol-5-amine**. This heterocyclic compound, incorporating both pyridine and isoxazole moieties, serves as a valuable intermediate in the development of novel therapeutic agents.^[1] Its structural features suggest potential for anti-inflammatory, antimicrobial, and anticancer activities.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known characteristics and methodologies for its study.

Physicochemical Properties

The fundamental physicochemical properties of **3-(Pyridin-4-yl)-1,2-oxazol-5-amine** are summarized below. While experimental data for some properties are not readily available in the public domain, calculated values and data from structurally related compounds are provided for reference.

Table 1: Physicochemical Data for **3-(Pyridin-4-yl)-1,2-oxazol-5-amine**

Property	Value	Source
IUPAC Name	3-(Pyridin-4-yl)-1,2-oxazol-5-amine	N/A
CAS Number	19790-96-6	[1]
Molecular Formula	C ₈ H ₇ N ₃ O	[1]
Molecular Weight	161.16 g/mol	[1]
Physical Description	Solid (predicted)	Inferred from related compounds
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Calculated logP	1.2	[2]
pKa	Data not available	N/A
Aqueous Solubility	Low (predicted)	[3]
Storage Conditions	Room temperature	[1]

Experimental Protocols

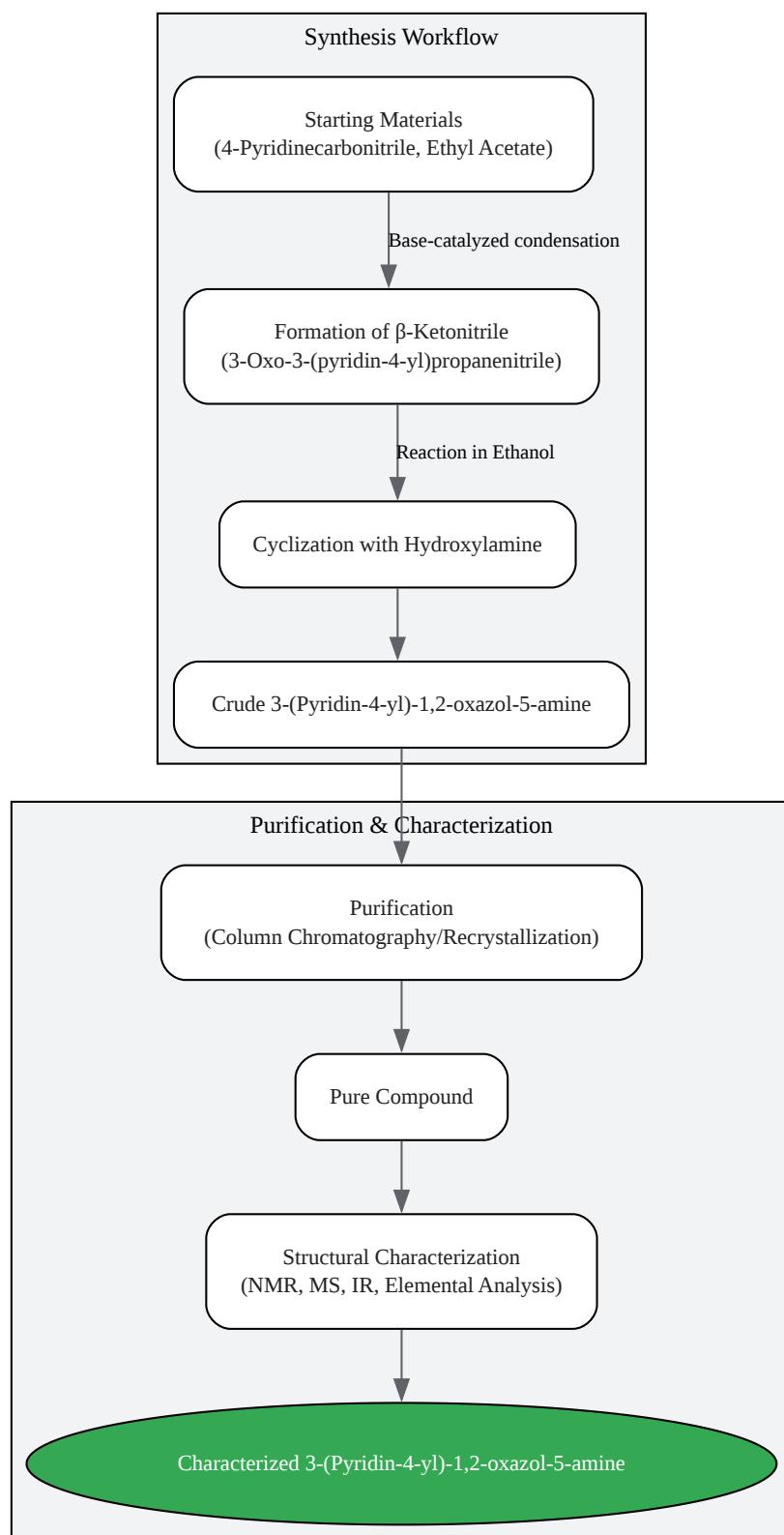
Detailed experimental protocols for the synthesis and analysis of **3-(Pyridin-4-yl)-1,2-oxazol-5-amine** are not extensively published. However, a general synthetic route can be proposed based on established methods for the synthesis of isoxazole derivatives.

Proposed Synthesis of **3-(Pyridin-4-yl)-1,2-oxazol-5-amine**

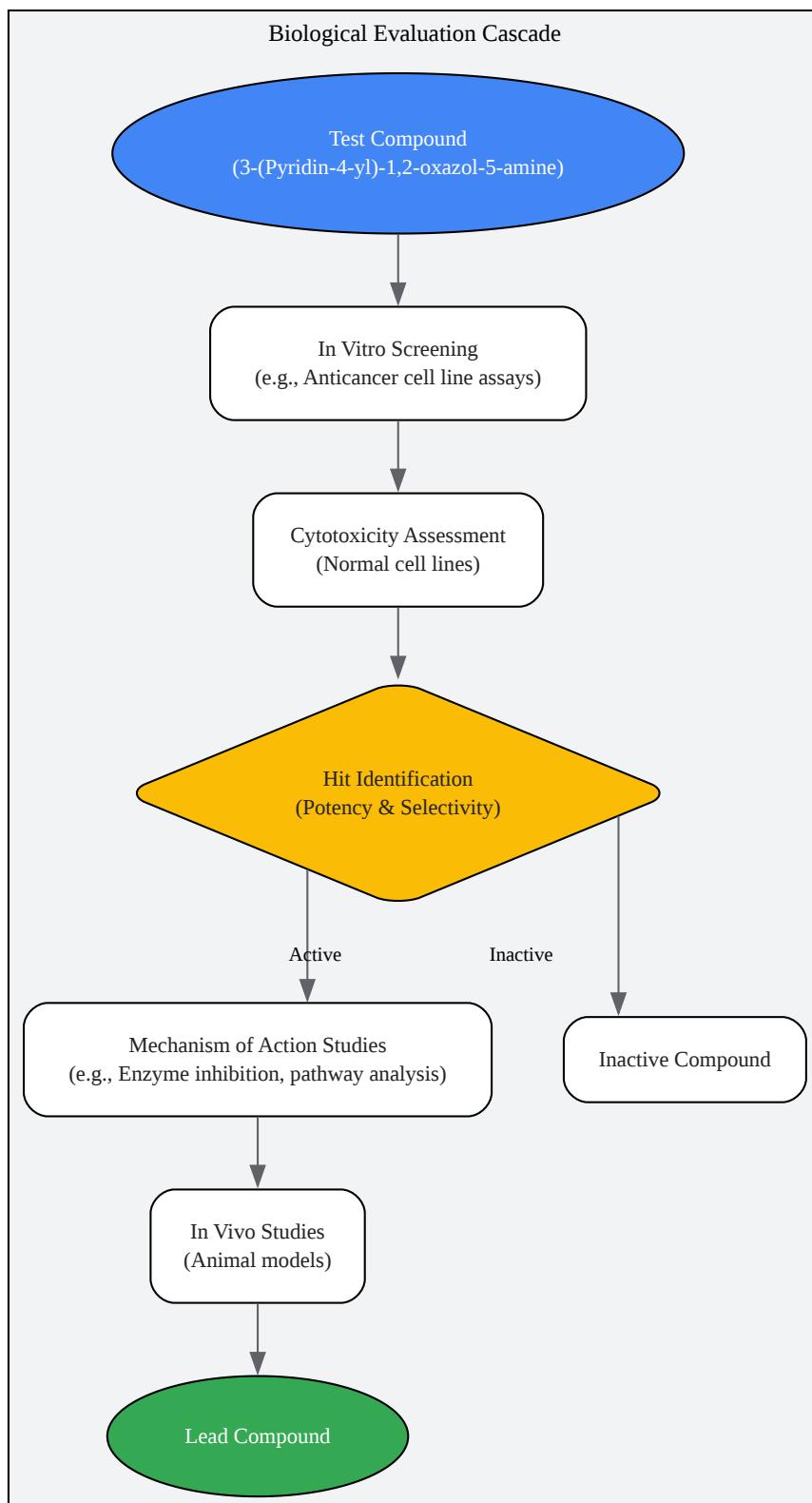
A plausible synthetic route involves the cyclization of a β -ketonitrile with hydroxylamine. The following is a generalized protocol:

- Preparation of the β -ketonitrile intermediate: 4-Pyridinecarbonitrile is reacted with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to yield 3-oxo-3-(pyridin-4-yl)propanenitrile.

- Cyclization Reaction: The resulting β -ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate.
- Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure **3-(Pyridin-4-yl)-1,2-oxazol-5-amine**.


Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Elemental Analysis: To determine the elemental composition of the compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of **3-(Pyridin-4-yl)-1,2-oxazol-5-amine** and a proposed workflow for its biological evaluation.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for **3-(Pyridin-4-yl)-1,2-oxazol-5-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]
- 2. N-pyridin-4-yl-1,2-oxazol-5-amine | C8H7N3O | CID 91270764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physicochemical properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011816#physicochemical-properties-of-3-pyridin-4-yl-1-2-oxazol-5-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com